3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Overview
Description
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.10276824 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
A study by El Bourakadi et al. (2020) synthesized a series of thiabendazole-derived 1,2,3-triazole compounds, exhibiting significant in vitro anticancer activity against various human cancer cell lines. One of the compounds showed promising results, inducing apoptotic cell death, suggesting its potential as a chemotherapeutic agent El Bourakadi et al., 2020.
Antimicrobial Activity
A study by Zhang et al. (2010) focused on the synthesis and antibacterial activities of 1,2,3-triazoles tethering bioactive benzothiazole nucleus. These compounds were evaluated against various bacterial strains, showing promising antimicrobial activities Zhang et al., 2010.
Antioxidant Activity
Aktay et al. (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. Certain compounds significantly ameliorated peroxidative injury, highlighting their potential in controlling oxidative stress Aktay et al., 2005.
Pharmacological Studies
A study by Havrylyuk et al. (2010) reported the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety for their antitumor activity. Some compounds exhibited significant activity against various cancer cell lines, underlining the potential for developing new anticancer drugs Havrylyuk et al., 2010.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-2-7-23-17(12-3-4-12)21-22-19(23)27-10-14-9-26-18(20-14)13-5-6-15-16(8-13)25-11-24-15/h5-6,8-9,12H,2-4,7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJDAENQGOSYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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